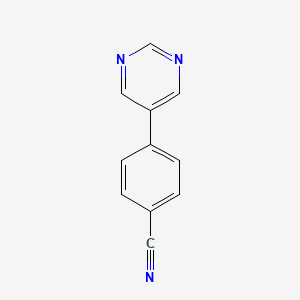

4-(Pyrimidin-5-yl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Pyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyrimidine ring attached to a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 5-aminopyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chlorobenzonitrile reacts with 5-boronic acid pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-(Pyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of 4-(5-Pyrimidinyl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Drug Discovery

The compound serves as a scaffold for developing new pharmaceuticals, particularly those targeting protein kinases and other enzymes involved in various diseases. Its structure allows for the exploration of ligand binding affinities to specific biological targets, making it valuable in drug discovery efforts aimed at treating conditions such as cancer and neurodegenerative disorders.

Case Study:

Research has shown that compounds similar to 4-(pyrimidin-5-yl)benzonitrile exhibit anti-inflammatory properties and can act as kinase inhibitors, which are critical in the treatment of diseases like cancer.

Neuropharmacology

Recent studies indicate that derivatives of this compound may be useful in developing drugs for psychiatric disorders. For example, compounds that incorporate this structure have been evaluated for their efficacy as negative allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in various neurodegenerative conditions .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics and optoelectronic devices. The combination of the pyrimidine and benzonitrile functionalities allows for interesting interactions that can be exploited in the design of organic semiconductors.

Research Insights:

The incorporation of this compound into polymer matrices has been explored to enhance the performance of organic light-emitting diodes (OLEDs) and solar cells, demonstrating its versatility beyond pharmaceuticals.

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is essential to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 4-(Pyridin-3-yl)benzonitrile | Pyridine derivative | Exhibits strong anti-inflammatory properties |

| 7H-Pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | Pyrrolo-pyrimidine | Highly potent LRRK2 inhibitor |

| 2-Amino-pyrimidine derivatives | Pyrimidine derivative | Various biological activities including anticancer |

The distinct combination of functionalities in this compound provides unique reactivity profiles compared to these related compounds.

作用机制

The mechanism of action of 4-(Pyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and application .

相似化合物的比较

Similar Compounds

- 4-(4-Pyrimidinyl)benzonitrile

- 4-(6-Pyrimidinyl)benzonitrile

- 4-(2-Pyrimidinyl)benzonitrile

Uniqueness

4-(Pyrimidin-5-yl)benzonitrile is unique due to the position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development .

生物活性

4-(Pyrimidin-5-yl)benzonitrile, with the CAS number 893734-29-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a benzonitrile moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and oxidative stress regulation. This inhibition can lead to reduced production of reactive oxygen species (ROS), potentially benefiting conditions characterized by oxidative damage .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. It may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Anticancer Activity

Recent research has indicated that this compound has significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including prostate and breast cancer cells. The IC50 values observed were in the micromolar range, indicating potent activity against these malignancies.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit LRRK2 (Leucine-rich repeat kinase 2), a key player in neuronal health, has been highlighted in several studies .

Case Study 1: Xanthine Oxidase Inhibition

A series of experiments evaluated the xanthine oxidase inhibitory activity of compounds related to this compound. The most promising derivatives exhibited IC50 values ranging from 6.7 to 8.1 μM, demonstrating effective inhibition comparable to existing xanthine oxidase inhibitors .

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Compound 1j | 8.1 | Mixed-type |

| Compound 1k | 6.7 | Mixed-type |

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of this compound involved various cancer cell lines. The findings indicated that treatment with this compound led to significant reductions in cell viability:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 12.5 | Induction of apoptosis |

| Breast Cancer | 15.3 | Cell cycle arrest |

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-(pyrimidin-5-yl)benzonitrile derivatives, and how are key intermediates optimized?

- Methodological Answer : Synthesis typically involves coupling pyrimidine fragments with substituted benzonitrile cores. For example, fragment-based screening using radioligand binding assays (e.g., for mGlu5 receptor targets) identifies moderate-affinity pyrimidine hits. Subsequent optimization employs structure-guided modifications, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, to improve ligand efficiency and binding affinity. Crystallography (e.g., 2.6–3.1 Å resolution structures) guides substitutions at critical positions like the pyrimidine ring or benzonitrile moiety .

Q. How is structural characterization and purity validation performed for these derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity and structural verification. X-ray crystallography resolves binding conformations in target complexes (e.g., mGlu5 receptor-ligand structures), while mass spectrometry confirms molecular weight. Thermal shift assays may assess compound stability during optimization .

Advanced Research Questions

Q. What in vitro assays are used to evaluate the kinase inhibitory activity of this compound derivatives?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]LY341495 for mGlu5) measure binding affinity. For kinase targets like LRRK2, biochemical assays using recombinant kinase domains quantify IC₅₀ values. Cellular assays (e.g., HEK293 or SH-SY5Y cells) assess phosphorylation inhibition (e.g., Ser935/Ser1292 LRRK2 sites) via Western blot. Selectivity is validated against kinase panels (e.g., >200 kinases) to confirm specificity .

Q. How are structure-activity relationships (SARs) established to optimize brain penetrance and in vivo efficacy?

- Methodological Answer : Iterative SAR studies focus on substituents affecting lipophilicity (e.g., morpholine or pyrrolopyrimidine groups). Computational modeling predicts blood-brain barrier (BBB) penetration, validated via in vivo pharmacokinetics (PK) in rodents. Brain-to-plasma ratios are measured using LC-MS/MS after oral dosing. For example, PF-06447475 achieves brain concentrations >10× IC₅₀ with 30 mg/kg dosing .

Q. What preclinical models are used to assess neuroprotective effects in Parkinson’s disease (PD) research?

- Methodological Answer : Transgenic rodent models (e.g., G2019S-LRRK2 rats) are treated orally with test compounds (e.g., 3–30 mg/kg b.i.d. for 14 days). Neuroprotection is evaluated via immunohistochemistry (e.g., tyrosine hydroxylase preservation in striatum) and behavioral assays (e.g., rotarod performance). Neuroinflammation markers (e.g., GFAP, IBA1) are quantified in brain lysates .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in inhibitory concentrations across cell types or models?

- Methodological Answer : Variability in IC₅₀ values (e.g., 0.3 μM in SH-SY5Y vs. 5 μM in primary neurons) arises from differences in LRRK2 expression levels or off-target effects. Dose-response curves in each model are critical. Normalize data to target engagement biomarkers (e.g., phospho-LRRK2 levels) and validate with genetic knockdown controls .

Q. What strategies mitigate off-target effects during in vivo studies?

- Methodological Answer : Use pharmacodynamic biomarkers (e.g., plasma and brain phospho-LRRK2 levels) to correlate efficacy with target modulation. Off-target profiling via kinome-wide screens identifies potential liabilities. For example, PF-06447475 shows >100× selectivity for LRRK2 over other kinases .

属性

IUPAC Name |

4-pyrimidin-5-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUMRZVBUNTZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。